2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine

Descripción

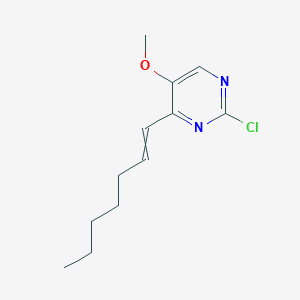

However, based on its nomenclature, it is a pyrimidine derivative substituted at positions 2, 4, and 4. The hept-1-en-1-yl substituent at position 4 introduces a long alkenyl chain, likely influencing lipophilicity and steric effects. Pyrimidine scaffolds are widely explored in medicinal and agrochemical research due to their versatility, though specific applications for this compound remain unaddressed in the provided sources.

Propiedades

Número CAS |

799270-81-8 |

|---|---|

Fórmula molecular |

C12H17ClN2O |

Peso molecular |

240.73 g/mol |

Nombre IUPAC |

2-chloro-4-hept-1-enyl-5-methoxypyrimidine |

InChI |

InChI=1S/C12H17ClN2O/c1-3-4-5-6-7-8-10-11(16-2)9-14-12(13)15-10/h7-9H,3-6H2,1-2H3 |

Clave InChI |

OYMKZFYQRPBHPB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CC1=NC(=NC=C1OC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and hept-1-ene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hept-1-ene attacks the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

Catalysis: The use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 2 is likely the primary reactive site, as seen in analogous systems . Possible substitution mechanisms include:

-

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) : Replacing the chlorine with nucleophiles (e.g., alkenyl groups, amines) under basic conditions.

-

Copper-Mediated Couplings : For introducing alkenyl groups, such as the heptenyl substituent.

Alkyne/Alkene Functionalization

The hept-1-en-1-yl group at position 4 introduces potential for alkene-related reactions:

-

Hydrogenation : Reduction of the double bond to form a saturated alkyl chain.

-

Reagents : H<sub>2</sub>/Pd-C or H<sub>2</sub>/Ni catalysts.

-

-

Epoxidation : Oxidation of the alkene to form an epoxide.

-

Reagents : mCPBA (meta-chloroperbenzoic acid) or other peroxides.

-

Oxidative and Reductive Transformations

The methoxy group at position 5 and the pyrimidine ring may undergo oxidation or reduction:

-

Demethylation : Conversion of the methoxy group to a hydroxyl group via strong acids (e.g., HI) or oxidants (e.g., KMnO<sub>4</sub>).

-

Ring Reduction : Reduction of the pyrimidine ring to a dihydropyrimidine using LiAlH<sub>4</sub> or NaBH<sub>4</sub>.

Cross-Coupling Reactions

Palladium-mediated couplings are commonly used in pyrimidine chemistry for introducing diverse substituents :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DMF, 80–100°C, 12–24 h |

| Heck Coupling | Pd(OAc)<sub>2</sub>, Et<sub>3</sub>N | DMF, 100–120°C, 4–6 h |

Limitations and Data Gaps

-

No Direct Literature : The provided search results do not explicitly mention 2-Chloro-4-(hept-1-en-1-yl)-5-methoxypyrimidine , limiting direct mechanistic insights.

-

Inference from Homologs : Reactions are extrapolated from analogous pyrimidine derivatives (e.g., 2-Chloro-4-methoxypyrimidine) .

Key Research Gaps

-

Kinetics and Stability : No data on reaction rates or stability under varied conditions.

-

Regioselectivity : Uncertainty in substitution patterns when multiple reactive sites are present.

-

Toxicity and Safety : Hazard profiles for intermediates or byproducts are unspecified.

Aplicaciones Científicas De Investigación

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA/RNA: Modulating genetic expression and cellular functions.

Affecting Cellular Pathways: Influencing signaling pathways and cellular responses.

Comparación Con Compuestos Similares

Structural Analogues

The evidence highlights two structurally related pyrimidine derivatives:

Key Observations :

- Substituent Bulk : The hept-1-en-1-yl group in the target compound increases steric hindrance and lipophilicity compared to the pyrazolyl group in or the fused benzoyl-pyrrolo system in .

- Electronic Effects : The methoxy group (OCH₃) at position 5 in the target compound and is electron-donating via resonance, whereas the methyl group (CH₃) in donates electrons inductively. This difference may alter reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

- In contrast, features a thioxo-to-methoxy conversion pathway, emphasizing its utility in stepwise functionalization .

Physicochemical and Application Differences

- Lipophilicity : The heptenyl chain in the target compound likely increases logP compared to (pyrazolyl) or (polar fused ring). This property could enhance membrane permeability in drug design.

- Biological Relevance :

Limitations of Evidence

Direct experimental data (e.g., melting points, spectroscopic profiles, or biological activity) for the target compound are absent in the provided sources. Comparisons are inferred from structural analogs and general pyrimidine chemistry principles.

Actividad Biológica

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorine atom and a methoxy group, contributing to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 240.73 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess significant activity against various bacterial strains, including those resistant to traditional antibiotics .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-Methylpyrimidine | S. aureus | 16 µg/mL |

| 4-Amino-pyrimidine | P. aeruginosa | 8 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Case Study:

A study focusing on the effects of this compound on human cancer cell lines showed promising results. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing an IC50 value of 15 µM for MCF-7 and 20 µM for A549, indicating moderate potency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. However, further toxicological assessments are necessary to establish safety profiles for potential clinical use.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~50% |

| Half-life | 6 hours |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-chloro-substituted pyrimidine derivatives, and how do reaction conditions influence product purity?

- Methodology : The synthesis of pyrimidine derivatives often involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, substituted benzoic acid hydrazides can undergo cyclization to form oxadiazole-pyrimidine hybrids, with purity influenced by solvent choice, temperature control, and post-reaction purification (e.g., column chromatography) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates. Optimize stoichiometry to reduce halogenation by-products common in chlorinated pyrimidines .

Q. Which spectroscopic techniques are most reliable for characterizing 2-chloro-4-(hept-1-en-1-yl)-5-methoxypyrimidine, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and chlorinated pyrimidine carbons at δ ~160–170 ppm.

- IR Spectroscopy : Look for C-Cl stretches at ~550–650 cm⁻¹ and C=O/C=N vibrations (if applicable) at ~1650–1750 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the heptenyl side chain .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C2 chlorine as a leaving group). Compare with experimental kinetic data to validate predictions .

- Case Study : Pyrimidines with bulky substituents (e.g., heptenyl) may exhibit steric hindrance, reducing SN2 reactivity. MD simulations can model conformational flexibility of the side chain .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives, particularly regarding antimicrobial vs. cytotoxic effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify the heptenyl chain length or introduce electron-withdrawing groups to assess impact on bioactivity.

- Assay Optimization : Use standardized MIC (minimum inhibitory concentration) assays for antimicrobial studies and MTT assays for cytotoxicity, ensuring consistent cell lines and controls .

Q. How do steric and electronic effects of the hept-1-en-1-yl group influence the crystal packing and solubility of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., π-π stacking of pyrimidine rings vs. van der Waals forces from the alkenyl chain) .

- Solubility Studies : Measure logP values in polar (e.g., DMSO) and nonpolar solvents. Bulky alkenyl groups typically reduce aqueous solubility but enhance lipid membrane permeability .

Methodological Challenges and Solutions

Q. What safety protocols are critical when handling chlorinated pyrimidines with reactive alkenyl substituents?

- Guidelines :

- Use glove boxes for air-sensitive steps (e.g., Pd-catalyzed coupling reactions involving heptenyl groups).

- Dispose halogenated waste via certified facilities to avoid environmental contamination .

- Risk Mitigation : Monitor for exothermic reactions during chlorination; employ cooling baths and incremental reagent addition .

Q. How can researchers optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing hept-1-en-1-yl groups to pyrimidine cores?

- Optimization Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Balances cost and efficiency |

| Solvent | THF/Water (4:1) | Enhances boronic acid solubility |

| Temperature | 80°C | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.